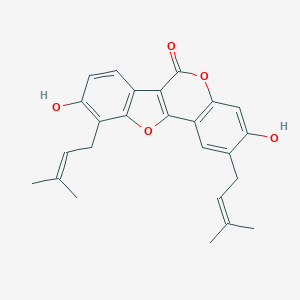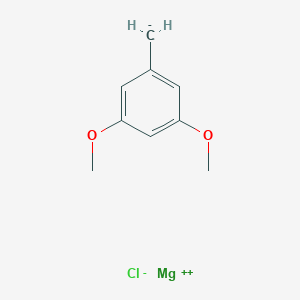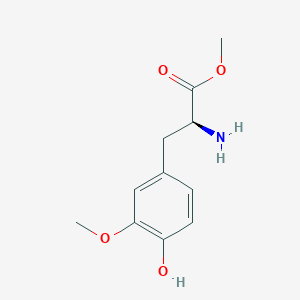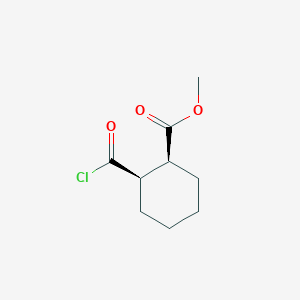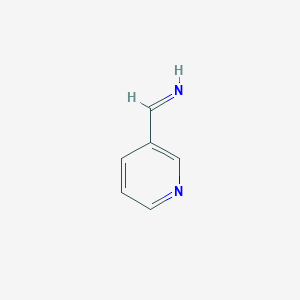
3-Pyridinemethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinemethanimine, also known as 3-pyridylcarboxaldehyde imine, is an organic compound with the molecular formula C7H7N2. It is a yellow solid with a melting point of 92-94°C. 3-Pyridinemethanimine is used in various scientific research applications due to its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of 3-Pyridinemethanimine involves its ability to coordinate with metal ions through its nitrogen and oxygen atoms. This coordination results in a change in the fluorescence properties of the compound, which can be used for detection purposes.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 3-Pyridinemethanimine. However, it has been shown to be non-toxic and has low cytotoxicity, making it a suitable candidate for biological applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Pyridinemethanimine in lab experiments is its ability to selectively bind with certain metal ions, making it a useful tool for the detection of these ions in biological samples. However, one limitation is that it has a relatively low quantum yield, which can affect its sensitivity in certain applications.
Direcciones Futuras
There are several future directions for the use of 3-Pyridinemethanimine in scientific research. One potential application is in the development of biosensors for the detection of metal ions in environmental samples. Another direction is the development of new fluorescent probes for biological imaging, utilizing the unique properties of 3-Pyridinemethanimine. Additionally, further research could be conducted to explore the potential of 3-Pyridinemethanimine in drug delivery systems and other biomedical applications.
In conclusion, 3-Pyridinemethanimine is a promising compound with unique properties that make it a useful tool for various scientific research applications. Its ability to selectively bind with certain metal ions and its low cytotoxicity make it a suitable candidate for biological applications. Further research is needed to explore its full potential in various fields of study.
Métodos De Síntesis
The synthesis of 3-Pyridinemethanimine can be achieved through various methods, including the reaction of 3-pyridinecarboxaldehyde with ammonia or hydrazine. Another method involves the reaction of 3-pyridinecarboxaldehyde with hydroxylamine hydrochloride. The yield of 3-Pyridinemethanimine can be improved by using a catalytic amount of a Lewis acid such as zinc chloride.
Aplicaciones Científicas De Investigación
3-Pyridinemethanimine has been used in various scientific research applications, including the development of fluorescent probes for biological imaging. It has been shown to have selective binding properties towards certain metal ions, such as copper and zinc. This property has been utilized in the development of biosensors for the detection of these metal ions in biological samples.
Propiedades
IUPAC Name |
pyridin-3-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c7-4-6-2-1-3-8-5-6/h1-5,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJRKTSKLFWZLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598569 |
Source


|
| Record name | 1-(Pyridin-3-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-3-ylmethanimine | |
CAS RN |
154394-30-6 |
Source


|
| Record name | 1-(Pyridin-3-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

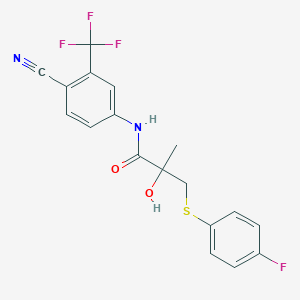
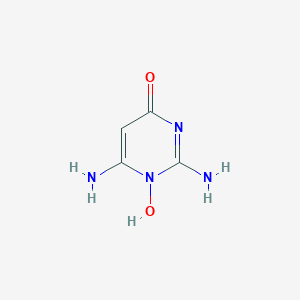
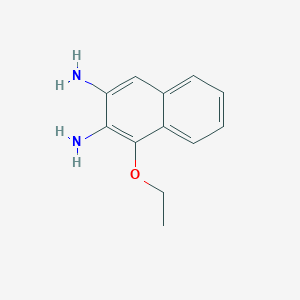
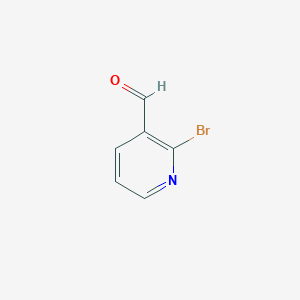
![(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one](/img/structure/B139534.png)

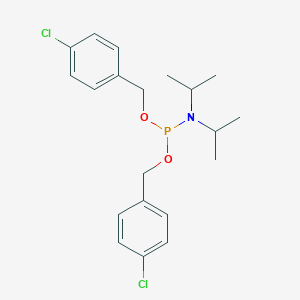
![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)

